molecular formula C17H26N2O B103905 5-Methoxy-N,N-dipropyltryptamine CAS No. 69496-75-9

5-Methoxy-N,N-dipropyltryptamine

Cat. No. B103905
CAS RN: 69496-75-9
M. Wt: 274.4 g/mol
InChI Key: PNHPVNBKLQWBKH-UHFFFAOYSA-N
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Description

5-Methoxy-N,N-dipropyltryptamine (5-MeO-DIPT) is a psychoactive tryptamine derivative that has been synthesized and studied for its chemical properties and biological effects. It is known for its use as a designer drug and has been the subject of various analytical and pharmacological studies.

Synthesis Analysis

The synthesis of 5-MeO-DIPT has been characterized using the Speeter and Anthony procedure, which involves a series of chemical reactions to produce the desired compound. The process has been analyzed using techniques such as ESI-MS-MS, ESI-TOF-MS, and NMR, which helped in identifying side products of the synthesis . Another study has reported the synthesis of N,N-Diallyl-5-methoxytryptamine, which uses 5-methoxyindole as a starting material and involves Vilsmeier formylation, addition, reductive, and substitution reactions .

Molecular Structure Analysis

The molecular structure of 5-MeO-DIPT and related compounds has been investigated using various spectroscopic methods. Fourier transform infrared spectra have been used to study the molecular structure of 5-methoxytryptamine and its derivatives, providing insights into their vibrational modes and conformational analysis . Additionally, rotationally resolved fluorescence spectroscopy and resonant ionization spectroscopy have been employed to study the conformational landscape of 5-methoxytryptamine, revealing the stability of anti-rotamers and the identification of the lowest electronically excited state .

Chemical Reactions Analysis

The metabolism of 5-MeO-DIPT has been extensively studied to understand its biotransformation in biological systems. In rat liver microsomes and recombinant cytochrome P450 enzymes, 5-MeO-DIPT undergoes oxidative metabolism, leading to the formation of side-chain N-deisopropylated and aromatic ring O-demethylated metabolites . Human metabolism studies have identified major urinary metabolites, revealing metabolic pathways such as O-demethylation, direct hydroxylation, and N-deisopropylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-MeO-DIPT have been analyzed through various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) has been used for the sensitive determination of 5-MeO-DIPT in biological samples, providing information on its presence and concentration in blood and urine . The compound's regulatory status has also been addressed, with both alpha-methyltryptamine (AMT) and 5-MeO-DIPT being placed into Schedule I of the Controlled Substances Act due to their potential for abuse and lack of accepted medical use .

Relevant Case Studies

Case studies involving 5-MeO-DIPT have focused on its pharmacological effects and potential as a melatonin antagonist. One study investigated the effects of a novel melatonin antagonist on sexual maturation and oestrous cycles in rats, providing insights into the biological activity of 5-methoxytryptamine derivatives . These studies contribute to the understanding of the compound's effects in vivo and its potential implications for human health.

Scientific Research Applications

Analytical Detection and Quantification

  • General Screening and Confirmation : A method was developed for the detection and quantification of designer tryptamines, including 5-Methoxy-N,N-dipropyltryptamine (5-MeO-DIPT), in blood and urine using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) (Vorce & Sklerov, 2004).

  • Determination in Human Urine : A method using liquid chromatography–electrospray ionization–tandem mass spectrometry was developed for the simultaneous determination of 5-MeO-DIPT and its metabolites in urine (Jin et al., 2011).

Pharmacological and Neurological Studies

  • Serotonin Transporter Inhibition : 5-MeO-DIPT acts as a selective and high-affinity inhibitor of the serotonin transporter (SERT), making it a subject of interest in studying serotonergic actions (Sogawa et al., 2007).

  • Effects on Cognitive Development : Studies on rats have shown that 5-MeO-DIPT can have effects on cognitive development and behavior, indicating its potential for neuroscientific research (Compton et al., 2006).

Metabolism and Biochemical Pathways

  • Human Metabolism Study : Research on the urinary metabolites of 5-MeO-DIPT in humans has been conducted to understand its major metabolic pathways (Kamata et al., 2006).

  • Rat Liver Microsome Metabolism : The oxidative metabolism of 5-MeO-DIPT was studied using rat liver microsomal fractions and recombinant cytochrome P450 enzymes, providing insights into its metabolic fate (Narimatsu et al., 2008).

Safety And Hazards

Excessive doses of 5-MeO-DPT have caused clinical intoxication, characterized by nausea, vomiting, agitation, hypotension, mydriasis, tachycardia, and hallucinations . It is a DEA Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use in the United States .

properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-4-9-19(10-5-2)11-8-14-13-18-17-7-6-15(20-3)12-16(14)17/h6-7,12-13,18H,4-5,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHPVNBKLQWBKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219723
Record name 5-Methoxy-DPT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-N,N-dipropyltryptamine

CAS RN

69496-75-9
Record name 5-Methoxy-N,N-dipropyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69496-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-MeO-DPT
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069496759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-DPT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-METHOXY-N,N-DIPROPYLTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYW60P516B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
T Kamata, M Katagi, H Kamata, A Miki… - Journal of health …, 2007 - jstage.jst.go.jp
5-Methoxy-N, N-diisopropyltryptamine(5-MeO-DIPT)(Fig. 1) is a psychotomimetic tryptamine derivative first synthesized and reported by Shulgin and Carter in 1980. 1) It causes …
Number of citations: 4 www.jstage.jst.go.jp
S Malaca, AF Lo Faro, A Tamborra, S Pichini… - International Journal of …, 2020 - mdpi.com
Our understanding of tryptamines is poor due to the lack of data globally. Tryptamines currently are not part of typical toxicology testing regimens and their contribution to drug …
Number of citations: 36 www.mdpi.com
SD Brandt, CPB Martins - TrAC Trends in Analytical Chemistry, 2010 - Elsevier
Many N,N-dialkylated tryptamine derivatives can induce altered states of consciousness in humans. The term “hallucinogen” is often used when describing the effect on the human mind…
Number of citations: 30 www.sciencedirect.com
D Zuba - Chromatographic Techniques in the Forensic Analysis …, 2018 - ndl.ethernet.edu.et
Tryptamine is the parent compound for one of the most popular families of the designer drugs. It is a monoamine alkaloid, and it is structurally similar to the amino acid tryptophan. …
Number of citations: 1 ndl.ethernet.edu.et
T Kamata, M Katagi, H Tsuchihashi - Forensic Toxicology, 2010 - Springer
Hallucinogenic tryptamine analogues, an important class of drugs of abuse, can be naturally occurring or chemically synthesized compounds. In Japan, psilocin and psilocybin (…
Number of citations: 26 link.springer.com
Y Nakazono, K Tsujikawa, K Kuwayama, T Kanamori… - Forensic …, 2014 - Springer
In recent years, a large number of tryptamine-based designer drugs have been encountered in forensic samples. We have developed simultaneous analytical methods for 14 tryptamine …
Number of citations: 12 link.springer.com
R Tanaka, M Kawamura, T Hakamatsuka… - Forensic …, 2021 - Springer
Purpose To prevent the abuse of new designer drugs, Japan has declared 2385 substances and two plants as “Designated Substances” as of March 2020. Although the distribution of …
Number of citations: 0 link.springer.com
BH Chen, JT Liu, WX Chen, HM Chen, CH Lin - Talanta, 2008 - Elsevier
Certain characteristic fragmentations of tryptamines (indoleethylamine) and phenethylamines are described. Based on the GC–EI/MS, LC–ESI/MS and MALDI/TOFMS, the mass …
Number of citations: 38 www.sciencedirect.com
LB Kozell, AJ Eshleman, TL Swanson, SH Bloom… - … of Pharmacology and …, 2023 - ASPET
Novel psychoactive substances, including synthetic substituted tryptamines, represent a potential public health threat. Additionally, some substituted tryptamines are being studied …
Number of citations: 6 jpet.aspetjournals.org
SD Brandt - 2004 - search.proquest.com
Many tryptamine derivatives are known to induce altered states of consciousness and the term'hallucinogens' is commonly used for this type of compound in an attempt to describe their …
Number of citations: 0 search.proquest.com

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